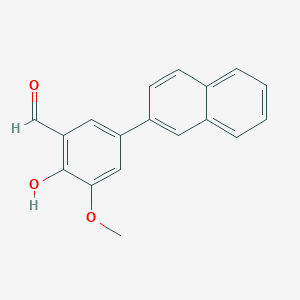
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of a hydroxyl group, a methoxy group, and a naphthalenyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Reimer-Tiemann reaction, where 4-methoxyphenol is treated with chloroform and a strong base, such as sodium hydroxide, to introduce the formyl group at the ortho position relative to the hydroxyl group . This reaction typically yields the desired product with a high degree of selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Reimer-Tiemann reactions or other optimized synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzoic acid.
Reduction: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Hydroxy-3-methoxybenzaldehyde (o-Vanillin): Shares similar functional groups but lacks the naphthalenyl moiety.
2-Hydroxy-5-methoxybenzaldehyde: Another isomer with different substitution patterns on the benzaldehyde ring.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Commonly used in the food industry and has a different substitution pattern.
Uniqueness: 2-Hydroxy-3-methoxy-5-(2-naphthalenyl)benzaldehyde is unique due to the presence of the naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H14O3 |
|---|---|
Peso molecular |
278.3 g/mol |
Nombre IUPAC |
2-hydroxy-3-methoxy-5-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C18H14O3/c1-21-17-10-15(9-16(11-19)18(17)20)14-7-6-12-4-2-3-5-13(12)8-14/h2-11,20H,1H3 |
Clave InChI |
JBYGIIVNULGDME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)C=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















